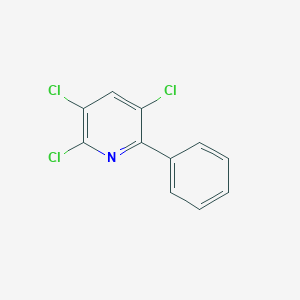
2,3,5-Trichloro-6-phenylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Trichloro-6-phenylpyridine is a chlorinated heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of three chlorine atoms and a phenyl group attached to the pyridine ring. It is known for its significant reactivity and is used in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of 2,3,5-Trichloro-6-phenylpyridine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,3,5-trichloropyridine with phenylmagnesium bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods often involve large-scale chlorination processes using chlorinating agents such as phosphorus pentachloride or sulfuryl chloride .
Analyse Chemischer Reaktionen
2,3,5-Trichloro-6-phenylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using lithium aluminum hydride to form different products.
Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex structures.
Wissenschaftliche Forschungsanwendungen
2,3,5-Trichloro-6-phenylpyridine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,3,5-Trichloro-6-phenylpyridine involves its interaction with biological molecules. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. For example, it has been shown to inhibit acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft, which can cause neurotoxic effects .
Vergleich Mit ähnlichen Verbindungen
2,3,5-Trichloro-6-phenylpyridine can be compared to other chlorinated pyridine derivatives such as:
2,3,6-Trichloropyridine: Similar in structure but lacks the phenyl group, making it less reactive in certain substitution reactions.
2,3,5,6-Tetrachloropyridine: Contains an additional chlorine atom, which can influence its reactivity and applications.
2,3,5-Trichloro-4-methylpyridine:
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of chlorinated pyridines in chemical research and industry.
Eigenschaften
CAS-Nummer |
150106-98-2 |
|---|---|
Molekularformel |
C11H6Cl3N |
Molekulargewicht |
258.5 g/mol |
IUPAC-Name |
2,3,5-trichloro-6-phenylpyridine |
InChI |
InChI=1S/C11H6Cl3N/c12-8-6-9(13)11(14)15-10(8)7-4-2-1-3-5-7/h1-6H |
InChI-Schlüssel |
LDQJTUNDJNWULB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


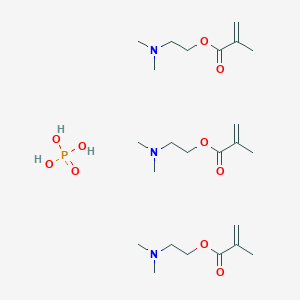
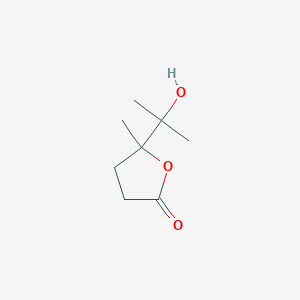
![N-{4-[(1R)-1-Hydroxyethyl]phenyl}-N-(methanesulfonyl)methanesulfonamide](/img/structure/B12562426.png)

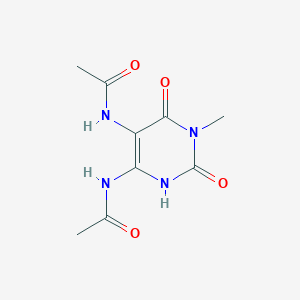
![1-(1,5,5-Trimethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B12562435.png)
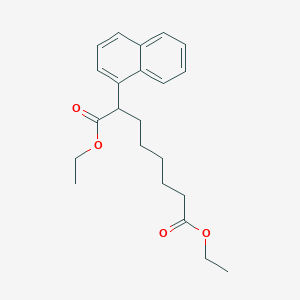
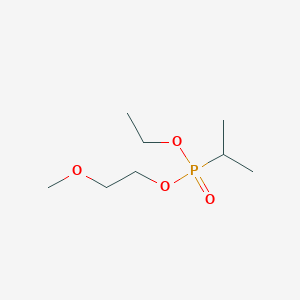
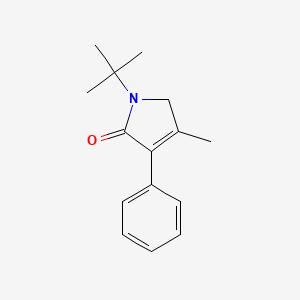
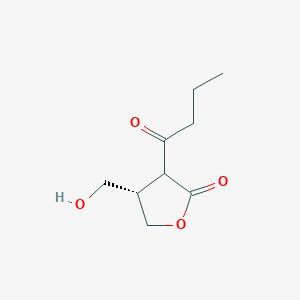
![2-{[(Chloromethoxy)carbonyl]oxy}ethyl 2-methylprop-2-enoate](/img/structure/B12562480.png)
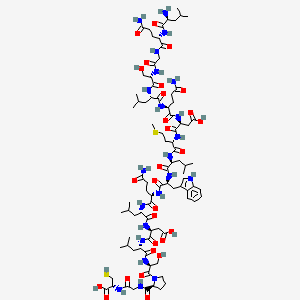
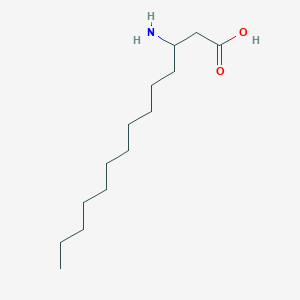
![Pyridinium, 4,4'-[1,3-propanediylbis(thio)]bis[1-decyl-, diiodide](/img/structure/B12562497.png)
